molecular formula C18H20ClN5O3 B2356051 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 863447-82-9

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2356051
CAS RN: 863447-82-9
M. Wt: 389.84
InChI Key: XGENITLKNVZVGN-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications

Organic Field Effect Transistors (OFETs)

The compound has been investigated for its potential use in flexible organic field effect transistor (OFET) devices. Researchers synthesized three alternating copolymers based on this compound, incorporating different moieties: thiophene (PBPT), thieno [3,2-b]thiophene (PBPTT), and dithieno [3,2-b:2′,3′-d]thiophene (PBPDT). Among these, copolymer PBPTT exhibited intriguing properties:

Asymmetric Synthesis

The compound’s tert-butanesulfinamide derivative has applications in asymmetric synthesis. Prepared from inexpensive oil waste by-product tert-butyl disulfide, tert-butanesulfinamide can directly condense with aldehydes and ketones to yield tert-butanesulfinyl imines in uniformly high yields .

Environmental Remediation

The extensive use of methyl tert-butyl ether (MTBE) as a gasoline additive has led to global environmental pollution due to its high solubility and recalcitrance. Researchers are actively exploring technologies for MTBE removal. While not directly related to the compound itself, understanding its environmental impact is crucial for addressing pollution challenges .

properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-18(2,3)24-16-12(8-21-24)17(26)23(10-20-16)9-15(25)22-13-7-11(19)5-6-14(13)27-4/h5-8,10H,9H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGENITLKNVZVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

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